molecular formula C11H11N3OS B2439709 2-(Quinolin-8-ylsulfanyl)acetohydrazide CAS No. 121643-10-5

2-(Quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B2439709
CAS No.: 121643-10-5
M. Wt: 233.29
InChI Key: VLEPVICXHRXSDR-UHFFFAOYSA-N
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Description

2-(Quinolin-8-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol It is characterized by the presence of a quinoline ring attached to a sulfanyl group and an acetohydrazide moiety

Preparation Methods

The synthesis of 2-(Quinolin-8-ylsulfanyl)acetohydrazide typically involves the reaction of quinoline-8-thiol with chloroacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography techniques to achieve a high degree of purity.

Chemical Reactions Analysis

2-(Quinolin-8-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

2-(Quinolin-8-ylsulfanyl)acetohydrazide serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and coordination complexes. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against several bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Medicinal Applications

Research is ongoing to explore the therapeutic potential of this compound, particularly in cancer treatment. For instance, derivatives of quinoline compounds have been evaluated for their ability to inhibit tumor cell growth by targeting metabolic pathways essential for cancer cell survival .

Case Study: Anticancer Activity
A recent study focused on a series of quinoline-acetohydrazide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis through mechanisms involving the inhibition of tubulin polymerization, leading to cell cycle arrest and increased apoptotic markers .

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties, such as catalysts and sensors. Its unique chemical structure allows it to interact with various substrates, enhancing its utility in material science .

Comparative Data Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesis of heterocycles and coordination complexes
Biological ActivityAntimicrobial propertiesActive against various bacterial and fungal strains
Medicinal ApplicationsPotential anticancer agentInduces apoptosis in cancer cells; inhibits tubulin polymerization
Industrial ApplicationsDevelopment of new materials (catalysts/sensors)Enhances interaction with substrates for improved material properties

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

2-(Quinolin-8-ylsulfanyl)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Quinolin-8-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol. This compound is notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The synthesis typically involves the reaction of quinoline-8-thiol with chloroacetic acid, followed by hydrazine hydrate in solvents such as ethanol or methanol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of cellular processes through enzyme inhibition, leading to cell death.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects , particularly against cancer cell lines such as HepG2 (human liver cancer cells). In one study, treatment with related quinoline derivatives resulted in significant apoptosis, evidenced by increased levels of active caspase-9, which is a marker of programmed cell death. The apoptotic induction was quantified using flow cytometry and qRT-PCR techniques, showing a marked increase in apoptotic cells compared to controls .

The precise mechanism of action for this compound is still under investigation. Preliminary findings suggest that it may interfere with oxidative stress pathways and apoptosis mechanisms within cells. This interaction likely involves binding to specific protein targets or enzymes that are crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
Quinoline-8-thiolThiol derivativeAntimicrobial properties
Quinoline-8-sulfonamideSulfonamide derivativeAnticancer activity
Quinoline-8-carboxylic acidCarboxylic acid derivativeVaries; less studied

This table illustrates that while these compounds share a common quinoline scaffold, their biological activities differ significantly due to variations in functional groups attached to the quinoline ring.

Case Study: Anticancer Activity

In a controlled study examining the effects of this compound on HepG2 cells, researchers treated the cells with varying concentrations of the compound. The results indicated:

  • IC50 Value : The half-maximal inhibitory concentration was determined to be approximately 2.46 μM.
  • Apoptosis Induction : Flow cytometry revealed that treatment led to a significant increase in Annexin V-positive cells, indicating early stages of apoptosis.
  • Caspase Activation : Active caspase-9 levels were upregulated by 5.81-fold compared to untreated controls, confirming the induction of apoptotic pathways .

Additional Research Findings

Further investigations into the biological activity of related quinoline derivatives have shown promising results across various studies:

  • Antimicrobial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Some derivatives exhibit strong antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress.
  • Enzyme Inhibition : Preliminary data suggest that these compounds may inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms .

Properties

IUPAC Name

2-quinolin-8-ylsulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEPVICXHRXSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)NN)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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